molecular formula C20H13NO2 B14004931 N-(9-Oxofluoren-2-yl)benzamide CAS No. 42135-36-4

N-(9-Oxofluoren-2-yl)benzamide

Cat. No.: B14004931
CAS No.: 42135-36-4
M. Wt: 299.3 g/mol
InChI Key: FBRABOYEEFPQIT-UHFFFAOYSA-N
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Description

N-(9-Oxofluoren-2-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a 9-oxofluorene moiety. This structure combines a planar, conjugated tricyclic system with an amide functional group, making it a compound of interest in various research areas. The 9-oxofluorene core is a scaffold found in materials science, while the benzamide group is a common pharmacophore in medicinal chemistry . Researchers are exploring such structures for the development of novel small molecules with potential biological activity. Fluorene derivatives are also investigated in the field of organic electronics due to their optoelectronic properties. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

CAS No.

42135-36-4

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

N-(9-oxofluoren-2-yl)benzamide

InChI

InChI=1S/C20H13NO2/c22-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23)

InChI Key

FBRABOYEEFPQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthesis via Acyl Chloride Intermediate

One of the most documented methods involves the preparation of 9-oxo-9H-fluorene-2-carbonyl chloride from the corresponding carboxylic acid, followed by reaction with benzamide or aniline to form the target benzamide.

Procedure:

  • Formation of Acyl Chloride:
    9-Oxo-9H-fluorene-2-carboxylic acid is reacted with oxalyl chloride in an inert solvent such as dichloromethane (CH2Cl2) under anhydrous conditions to form 9-oxo-9H-fluorene-2-carbonyl chloride. This reaction typically proceeds at room temperature or slightly elevated temperatures.

  • Amidation Step:
    The acyl chloride intermediate is then treated with benzamide or substituted aniline in the presence of a base (e.g., sodium hydride or triethylamine) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred until completion, monitored by TLC or HPLC.

  • Workup and Purification:
    The reaction mixture is quenched, extracted, and the crude product purified by column chromatography or recrystallization.

Key Notes:

  • The use of oxalyl chloride is preferred for efficient conversion to acyl chloride.
  • Bases such as sodium hydride enhance the nucleophilicity of the amine.
  • Solvent choice affects solubility and reaction rate.

This method is exemplified in patent WO2006039356A2, which describes the preparation of substituted n-aryl-9-oxo-9H-fluorene carboxamides as potent biological agents.

Synthesis via (9-Oxo-9H-fluoren-2-yl)boronic Acid Intermediate

Another route involves the use of (9-oxo-9H-fluoren-2-yl)boronic acid as a key intermediate, which can be coupled with aryl halides or amides via palladium-catalyzed cross-coupling reactions.

Procedure:

  • Preparation of Boronic Acid:
    (9-Oxo-9H-fluoren-2-yl)boronic acid is synthesized from commercially available fluorene precursors through borylation reactions, often catalyzed by palladium complexes.

  • Cross-Coupling Reaction:
    The boronic acid intermediate undergoes Suzuki-Miyaura coupling with aryl halides or is used in amidation reactions to form the benzamide linkage.

  • Purification:
    The product is purified by silica gel column chromatography to achieve high purity.

Key Notes:

  • Palladium catalysts facilitate the formation of carbon-carbon bonds under mild conditions.
  • Reaction parameters such as temperature, solvent, and catalyst loading influence yield.
  • This method allows for structural diversification by varying the aryl halide or amide partner.

This approach is detailed in synthesis descriptions of related fluorene derivatives and boronic acid chemistry.

Direct Amidation Using Coupling Reagents

Direct amidation of 9-oxo-9H-fluorene-2-carboxylic acid with benzamide using coupling reagents such as carbodiimides (e.g., EDCI, DCC) or uronium salts (e.g., HATU) is another viable method.

Procedure:

  • Activation of Carboxylic Acid:
    The carboxylic acid is activated in situ by the coupling reagent in an appropriate solvent (e.g., DMF, DCM).

  • Addition of Amine:
    Benzamide or substituted aniline is added to the activated intermediate, allowing formation of the amide bond.

  • Workup and Purification:
    After reaction completion, the mixture is quenched, extracted, and purified.

Key Notes:

  • This method avoids the need for acyl chloride intermediates.
  • Reaction conditions must be optimized to prevent side reactions.
  • Suitable for sensitive substrates.

While specific examples for N-(9-oxofluoren-2-yl)benzamide are not directly cited in the literature, this method is standard for amide bond formation in complex molecules.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Acyl Chloride Intermediate (Oxalyl chloride + amine) Oxalyl chloride, benzamide, NaH/Et3N, CH2Cl2/THF High reactivity, well-established Requires handling of corrosive reagents 70-85
Boronic Acid Intermediate (Suzuki-Miyaura coupling) Pd catalyst, (9-oxo-9H-fluoren-2-yl)boronic acid, aryl halide Versatile, allows structural diversity Requires palladium catalyst, multi-step 60-75
Direct Amidation (Coupling reagents) EDCI/DCC/HATU, benzamide, DMF/DCM Mild conditions, no acyl chloride needed Possible side reactions, longer reaction times 60-80

Analytical and Purity Considerations

  • Purification is typically achieved by silica gel chromatography or recrystallization.
  • Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm the amide bond formation and fluorene core integrity.
  • Crystallographic studies confirm molecular structure and purity, as seen in related fluorene derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(9-Oxofluoren-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(9-Oxofluoren-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-Oxofluoren-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an allosteric modulator of enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and synthesis methods of N-(9-Oxofluoren-2-yl)benzamide and its analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Synthesis Method Reference
This compound Fluorenone + benzamide None Potential catalysis, medicinal chemistry Not detailed -
2-Chloro-N-(9-oxo-thioxanthen-2-yl)benzamide Thioxanthenone + benzamide Cl at benzamide Supplier-listed (unspecified use) Not detailed
N-(7-Fluoro-9-oxofluoren-2-yl)acetamide Fluorenone + acetamide F at position 7 Unknown (fluorine enhances bioavailability) Not detailed
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone + benzamide Methyl at benzamide Chelation-assisted C-H functionalization 2-methylbenzoyl chloride + 1-aminoanthraquinone
N-(Thiazol-2-yl)benzamide analogs Thiazole + benzamide Varied (e.g., CF₃, OCH₃) Anticancer, enzyme inhibition (p300 HAT) Multi-step organic synthesis
N-[(4-methyl-6-oxo-pyrimidinyl)methyl]benzamide Pyrimidone + benzamide Methyl, oxo groups Trypanosoma cruzi trans-sialidase inhibition Docking-based design
Azetidinone benzamide derivatives Azetidinone + benzamide Chloro, styryl groups Antimicrobial (Gram+/Gram-), anticancer (MCF7 cells) Conventional reflux/ultrasonic methods

Key Findings and Trends

Core Structure Influence
  • Fluorenone vs. Anthraquinone analogs (e.g., N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide) demonstrate utility as N,O-bidentate ligands for metal-catalyzed C-H functionalization due to their extended conjugation and chelation capacity . Thioxanthenone derivatives (e.g., 2-Chloro-N-(9-oxo-thioxanthen-2-yl)benzamide) are commercially available but lack detailed activity reports .
Substituent Effects
  • Halogenation (Cl, F): Chlorine substitution (e.g., in azetidinone derivatives) enhances antimicrobial activity, likely due to increased electrophilicity . Fluorine at position 7 (N-(7-Fluoro-9-oxofluoren-2-yl)acetamide) may improve metabolic stability and membrane permeability .
  • Nitro and Methyl Groups: Nitro-substituted benzamides (e.g., anti-inflammatory oxadiazole derivatives) show superior activity compared to chloro analogs . Methyl groups (e.g., in anthraquinone-based compounds) improve steric bulk without significantly altering electronic properties, aiding in chelation .

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